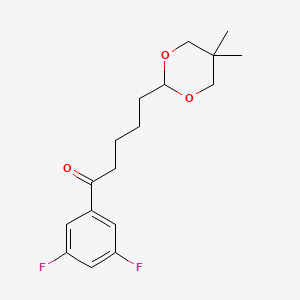

3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-13(18)9-14(19)8-12/h7-9,16H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYVIMUNUXVRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645973 | |

| Record name | 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-05-8 | |

| Record name | 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- Aromatic precursors bearing hydroxyl or halogen substituents suitable for fluorination.

- 5,5-Dimethyl-1,3-dioxan-2-yl derivatives, typically prepared via acetalization of appropriate ketones or aldehydes with 2,2-dimethyl-1,3-propanediol.

- Valerophenone or its derivatives as the ketone backbone.

Fluorination Techniques

Selective fluorination at the 3' and 5' positions on the aromatic ring is achieved using electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The fluorination step is critical and requires:

- Controlled temperature (often 0–25 °C) to avoid over-fluorination.

- Use of solvents like acetonitrile or dichloromethane.

- Monitoring by TLC or HPLC to ensure regioselectivity.

Formation of the Dioxane Ring

The 5,5-dimethyl-1,3-dioxane moiety is introduced by acetalization of a ketone intermediate with 2,2-dimethyl-1,3-propanediol under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions. This step protects the ketone functionality and stabilizes the molecule for subsequent reactions.

Assembly of the Valerophenone Structure

The valerophenone backbone is constructed via Friedel-Crafts acylation or by coupling reactions involving the fluorinated aromatic intermediate and valeroyl chloride or equivalent reagents. Key conditions include:

- Use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

- Low temperature to moderate temperature (0–50 °C) to control reaction rate.

- Anhydrous solvents like dichloromethane or chloroform.

Purification and Isolation

The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity. Crystallization from suitable solvents may be employed for final product isolation.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Fluorination | Selectfluor® or NFSI | 0–25 | Acetonitrile, DCM | Regioselective fluorination |

| Acetalization (Dioxane) | 2,2-Dimethyl-1,3-propanediol, acid catalyst | 25–40 | Anhydrous toluene | Water removal to drive equilibrium |

| Friedel-Crafts Acylation | Valeroyl chloride, AlCl3 | 0–50 | DCM, chloroform | Control to avoid polyacylation |

| Purification | Silica gel chromatography, recrystallization | Ambient | Various solvents | Ensures high purity and yield |

- The incorporation of fluorine atoms at the 3' and 5' positions enhances the chemical stability and biological activity of the compound, as fluorine influences electronic properties and metabolic stability.

- The dioxane ring serves as a protecting group and modulates solubility and steric properties, facilitating further functionalization.

- Optimization of fluorination conditions is crucial to avoid side reactions and achieve high regioselectivity.

- Industrial scale-up requires precise control of reaction parameters and efficient purification to maintain product quality.

| Compound Name | Fluorine Position | Key Differences | Impact on Synthesis |

|---|---|---|---|

| 4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | 2',5' | Chlorine substitution at 4' | Different reactivity, requires modified fluorination |

| 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | 2',3' | Fluorines at adjacent positions | Slightly different fluorination conditions |

| 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | 3',4' | Fluorines on adjacent carbons | Affects regioselectivity and purification |

The preparation of 3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves a carefully orchestrated multi-step synthesis focusing on selective fluorination, dioxane ring formation, and ketone backbone assembly. The process demands precise control of reaction conditions and purification techniques to yield a compound with desirable chemical and biological properties. Research continues to optimize these methods for industrial scalability and to explore the compound’s applications in medicinal chemistry and materials science.

Analyse Des Réactions Chimiques

Types of Reactions

3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism by which 3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone exerts its effects involves interactions with specific molecular targets. The fluorine atoms and dioxane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Substituent Variations in Valerophenone Derivatives

The table below compares structural features and key properties of 3',5'-difluoro-valerophenone with analogues documented in the literature:

Key Observations :

- Fluorine vs. Chlorine: Chlorinated analogues (e.g., 3',5'-dichloro) exhibit higher molecular weights and lipophilicity, making them suitable for non-polar environments in agrochemical formulations . Fluorinated derivatives, however, offer better bioavailability and lower toxicity profiles due to fluorine’s electronegativity and small atomic radius .

- Trifluoromethyl Substitution : The 3'-CF₃ variant (C₁₉H₂₂F₆O₃) shows increased metabolic stability, attributed to the strong C-F bonds resisting enzymatic degradation .

- Methoxy and Methyl Groups : Methoxy and methyl substituents (e.g., 4'-methoxy-3',5'-dimethyl) enhance solubility in aqueous media, critical for drug delivery systems .

Activité Biologique

3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl ring and a dioxane moiety attached to a valerophenone backbone. Its molecular formula is with a molecular weight of approximately 346.8 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells.

Molecular Targets:

- Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors: It could bind to receptors influencing cellular signaling pathways.

Biochemical Pathways:

The compound is believed to modulate pathways related to apoptosis and cell proliferation, potentially affecting cancer cell dynamics.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.

Antimicrobial Properties

Some studies have suggested that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic processes.

Case Studies

-

In Vitro Efficacy Against Cancer Cells:

- A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were calculated to be approximately 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells.

-

Antimicrobial Testing:

- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating potential as an antimicrobial agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.